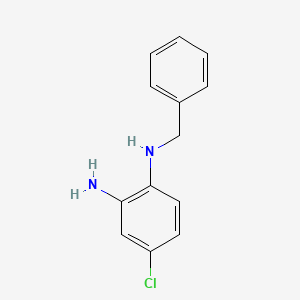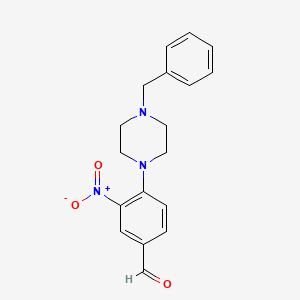
3-hydroxy-2-phenylquinolin-4(1H)-one
描述
3-Hydroxy-2-phenylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core with a hydroxyl group at the 3-position and a phenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the Pfitzinger reaction or similar cyclization reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Hydroxy-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and an appropriate electrophile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
科学研究应用
3-Hydroxy-2-phenylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-hydroxy-2-phenylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the hydroxyl group at the 3-position.
3-Hydroxyquinolin-4(1H)-one: Lacks the phenyl group at the 2-position.
2-Phenylquinoline: Lacks both the hydroxyl group and the carbonyl group at the 4-position.
Uniqueness
3-Hydroxy-2-phenylquinolin-4(1H)-one is unique due to the presence of both the hydroxyl group at the 3-position and the phenyl group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-hydroxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJPJCBBHOAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377222 | |
| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31588-18-8 | |
| Record name | 3-Hydroxy-2-phenylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been observed for 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives?
A1: Studies have revealed that certain derivatives of this compound exhibit cytostatic activity []. This means they can inhibit the growth and proliferation of cells, highlighting their potential as anti-cancer agents. Further research is necessary to understand the specific mechanisms and targets involved.
Q2: Has the crystal structure of any this compound derivative been solved?
A2: Yes, researchers have successfully characterized chloro and dichloro derivatives of this compound using X-ray crystallography []. This structural information is crucial for understanding the molecule's three-dimensional shape, which can impact its interactions with biological targets and influence its activity.
Q3: Can this compound interact with specific enzymes?
A3: Research indicates that 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one can inhibit the Na+/K+-ATPase enzyme []. This enzyme plays a vital role in maintaining cellular ion balance, and its inhibition can have various physiological consequences. Further studies are needed to explore the implications of this interaction.
Q4: What spectroscopic techniques are useful for characterizing this compound derivatives?
A4: NMR (Nuclear Magnetic Resonance) spectroscopy is a valuable tool for characterizing this compound derivatives. Researchers have successfully used NMR spectra to confirm the structures of synthesized chloro and dichloro derivatives of this compound []. This technique provides valuable information about the connectivity and environment of atoms within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)



![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)


![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
